(R)-Stereochemistry Delivers 120-Fold Potency Gain Over (S)-Enantiomer in HIV-1 Protease Inhibition
In a head-to-head comparison of piperidine-derived HIV-1 protease inhibitors, the (R)-piperidine-3-carboxamide-containing compound 22a exhibited an IC₅₀ of 3.61 nM, representing a 120-fold improvement in potency over the corresponding (S)-configured compound 23a [1]. This study further confirmed that inhibitors with (R)-piperidine derivatives as P2-ligands exhibited superior activity than those with (S)-configuration 'as a whole,' and that N-methylation of the (R)-piperidine scaffold (e.g., 22a vs 24a) also led to decreased activity, underscoring the critical importance of the free (R)-configured secondary amine for target engagement [1].
| Evidence Dimension | HIV-1 Protease Enzymatic Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 22a: IC₅₀ = 3.61 nM (contains (R)-piperidine-3-carboxamide P2-ligand) |
| Comparator Or Baseline | Compound 23a: (S)-piperidine-3-carboxamide analog (IC₅₀ not explicitly stated but 120-fold less potent than 22a) |
| Quantified Difference | 120-fold improvement of (R)- over (S)-configuration (22a vs 23a) |
| Conditions | Fluorescence resonance energy transfer (FRET) assay against wild-type HIV-1 protease; Darunavir as positive control. |
Why This Matters
For procurement decisions, this quantifies the risk of selecting the (S)-enantiomer or racemic mixture: a 120-fold potency penalty in the final therapeutic compound is unacceptable for lead optimization programs.
- [1] Zhou H, et al. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE. 2020;15(7):e0235483. View Source
